molecular formula C21H21ClFN3O B2810494 3-({1-[(2-chlorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one CAS No. 2415632-22-1

3-({1-[(2-chlorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one

Cat. No.: B2810494
CAS No.: 2415632-22-1
M. Wt: 385.87
InChI Key: ASRBIAFAEVEMMY-UHFFFAOYSA-N
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Description

3-({1-[(2-chlorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones. This compound is characterized by the presence of a quinazolinone core, a piperidine ring, and a chlorophenyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(2-chlorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with the reduction of a nitrile or amide precursor.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the piperidine intermediate.

    Formation of the Quinazolinone Core: The quinazolinone core is synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable carbonyl compound.

    Final Coupling: The piperidine intermediate is coupled with the quinazolinone core under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(2-chlorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-({1-[(2-chlorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({1-[(2-chlorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Piperidine Derivatives: Compounds with similar piperidine rings but different functional groups.

    Chlorophenyl Derivatives: Compounds with similar chlorophenyl groups but different core structures.

Uniqueness

3-({1-[(2-chlorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one is unique due to the combination of its quinazolinone core, piperidine ring, and chlorophenyl group

Properties

IUPAC Name

3-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN3O/c22-19-4-2-1-3-16(19)13-25-9-7-15(8-10-25)12-26-14-24-20-11-17(23)5-6-18(20)21(26)27/h1-6,11,14-15H,7-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRBIAFAEVEMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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